molecular formula C6H5N3S B1210193 2,1,3-Benzothiadiazol-4-amine CAS No. 767-64-6

2,1,3-Benzothiadiazol-4-amine

Cat. No.: B1210193
CAS No.: 767-64-6
M. Wt: 151.19 g/mol
InChI Key: DRLGIZIAMHIQHL-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-amine is an organic compound with the molecular formula C6H5N3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the fourth position. This compound is known for its white to pale yellow crystalline powder appearance and has a molecular weight of 151.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-amine typically involves the cyclization of o-phenylenediamine with sulfur and nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions and forming coordination complexes with metal ions. These interactions can modulate various biological and chemical processes .

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: Lacks the amino group at the fourth position.

    4-Aminobenzo-2,1,3-thiadiazole: Similar structure but different substitution pattern.

    7-Amino-2,1,3-benzothiadiazole: Amino group at the seventh position.

Uniqueness: 2,1,3-Benzothiadiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGIZIAMHIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227498
Record name 4-Aminobenzo-2,1,3-thiadiazole
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-64-6
Record name 2,1,3-Benzothiadiazol-4-amine
Source CAS Common Chemistry
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Record name 4-Aminobenzo-2,1,3-thiadiazole
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Record name 4-Aminopiazthiole
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Record name 4-Aminobenzo-2,1,3-thiadiazole
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Record name 2,1,3-benzothiadiazol-4-ylamine
Source European Chemicals Agency (ECHA)
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Record name 4-AMINOBENZO-2,1,3-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Tizanidine, a derivative of 2,1,3-Benzothiadiazol-4-amine?

A1: Tizanidine acts as an agonist at α2-adrenergic receptor sites. [] By stimulating these receptors, it increases presynaptic inhibition of motor neurons, primarily affecting polysynaptic pathways. [] This action is believed to reduce the facilitation of spinal motor neurons, ultimately leading to a decrease in muscle spasticity. []

Q2: Can you elaborate on the structural characteristics of Tizanidine, particularly its tautomeric forms?

A2: While often depicted as a 2-amino-imidazoline tautomer, research has shown that Tizanidine primarily exists as the 2-imino-imidazolidine tautomer, both in its crystalline form and in solution. [] This finding was confirmed through X-ray crystallography and 1H NMR analysis. []

Q3: What analytical techniques are commonly employed for the detection and quantification of Tizanidine in pharmaceutical formulations?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing Tizanidine. [, ] Specifically, reverse-phase HPLC methods have been developed and validated for simultaneous determination of Tizanidine and other drugs like valdecoxib in tablet form. [] These methods typically utilize UV detection, often at a wavelength of 232 nm. []

Q4: Are there any reported process impurities associated with the synthesis of Tizanidine hydrochloride?

A4: Yes, one identified impurity is 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride. [] This impurity was isolated using preparative HPLC and subsequently characterized by NMR and mass spectrometry. []

Q5: Has this compound been explored in the context of HIV research?

A5: Research indicates that this compound has been investigated for potential interactions with the HIV-1 integrase core domain. [] This suggests possible avenues for developing antiviral agents, although further research is needed to explore this area fully.

Q6: What computational chemistry methods have been employed to study derivatives of this compound?

A6: Researchers have utilized both Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) calculations, specifically the B3LYP method with the 6-31G (d, p) basis set, to study the vibrational characteristics and thermodynamic properties of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine. [] This approach allows for a deeper understanding of the molecule's electronic structure and vibrational modes, providing valuable insights for further development and optimization. []

Q7: How do structural modifications of this compound derivatives, particularly the introduction of a chlorine atom, affect their crystal packing?

A7: The introduction of a chlorine atom, as seen in 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, influences the crystal packing arrangement. [] This compound forms centrosymmetric dimers through π-stacking interactions between the benzothiadiazole rings. [] Additionally, N—H⋯N hydrogen bonds involving the dihydroimidazole rings further connect these dimers, ultimately forming infinite chains within the crystal lattice. []

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